

N-(Hexanoyloxy)succinimide CAS number

22102-92-7

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Compound of Interest

Compound Name: **N-(Hexanoyloxy)succinimide**

Cat. No.: **B134288**

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An In-Depth Technical Guide to **N-(Hexanoyloxy)succinimide** (CAS 22102-92-7): Principles and Applications

Introduction

N-(Hexanoyloxy)succinimide, identified by CAS number 22102-92-7, is a pivotal chemical reagent in the field of bioconjugation and materials science.^{[1][2]} As a member of the N-hydroxysuccinimide (NHS) ester family, it serves as an efficient acylating agent, designed to covalently modify primary amino groups under mild conditions.^{[3][4]} Specifically, this compound introduces a hexanoyl group—a six-carbon aliphatic chain—onto target molecules such as proteins, peptides, or amine-functionalized surfaces.^{[5][6]} This modification imparts a defined hydrophobic character, a feature that is strategically exploited in drug development, proteomics, and the creation of functional biomaterials. This guide provides a comprehensive technical overview of its chemical principles, experimental protocols, and key applications for researchers and development scientists.

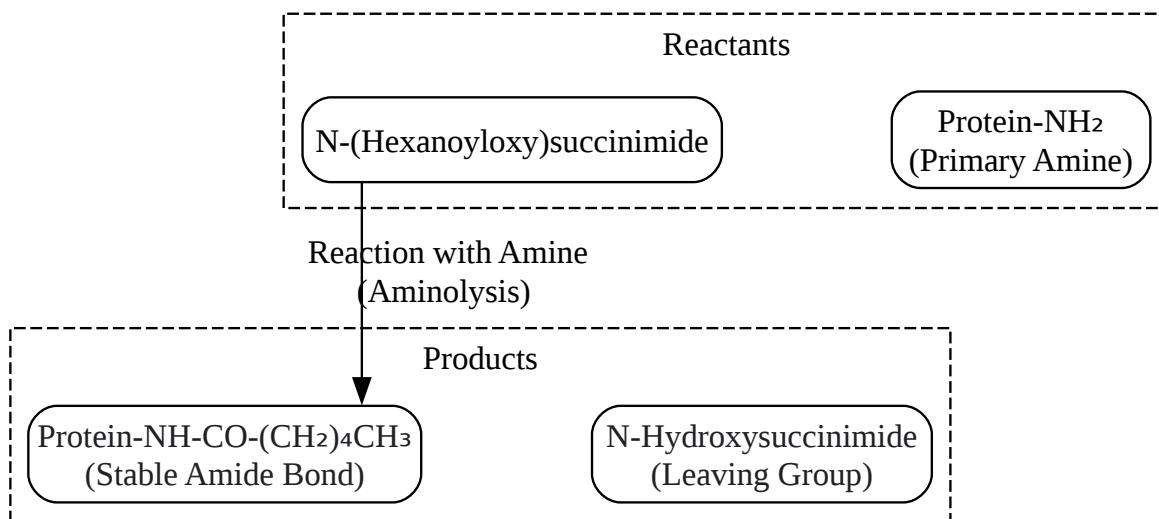
Physicochemical Properties

A thorough understanding of the physicochemical properties of **N-(Hexanoyloxy)succinimide** is fundamental to its effective use, storage, and handling. These characteristics dictate its solubility in reaction media and its stability over time.

| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 22102-92-7 | [1] [2] [7] |
| Molecular Formula | C ₁₀ H ₁₅ NO ₄ | [1] [7] [8] |
| Molecular Weight | 213.23 g/mol | [1] [7] [8] |
| Synonyms | 1-[(1-Oxohexyl)oxy]-2,5-pyrrolidinedione; Hexanoic acid 2,5-dioxo-1-pyrrolidinyl ester; (2,5-dioxopyrrolidin-1-yl)hexanoate | [1] [2] [7] [8] |
| Appearance | White Solid | [7] |
| Storage | Store at < -15°C, keep under inert gas (e.g., Nitrogen) | [1] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in aqueous buffers. | [5] [9] [10] |

Core Chemistry: Mechanism of Acylation

The utility of **N-(Hexanoyloxy)succinimide** is rooted in the reactivity of the NHS ester functional group. The core reaction is a nucleophilic acyl substitution where a primary amine on a target molecule attacks the carbonyl carbon of the ester. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the formation of a stable and covalent amide bond.[\[4\]](#)

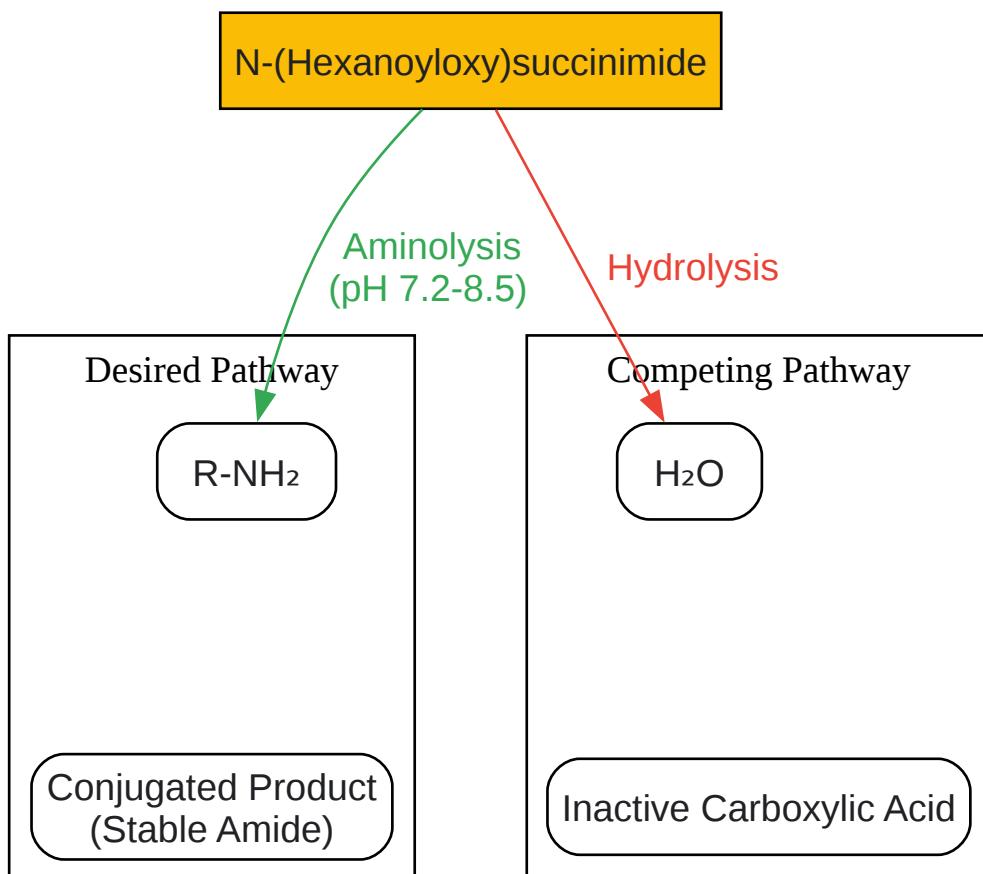


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Caption: Covalent bond formation via aminolysis of an NHS ester.

The Competing Reaction: Hydrolysis

In aqueous environments, the NHS ester is susceptible to hydrolysis, a competing reaction where water acts as the nucleophile.^[11] This process regenerates the original carboxylic acid (hexanoic acid) and releases NHS, rendering the reagent inactive for conjugation. The rate of hydrolysis is significantly influenced by pH, increasing dramatically under alkaline conditions (pH > 8.5).^{[4][11][12]} Therefore, successful conjugation requires a careful balance of pH to ensure the amine is sufficiently nucleophilic without promoting excessive hydrolysis of the ester.

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Caption: The competition between aminolysis and hydrolysis.

Key Applications in Research and Development

The ability to introduce a hexanoyl group makes **N-(Hexanoyloxy)succinimide** a versatile tool.

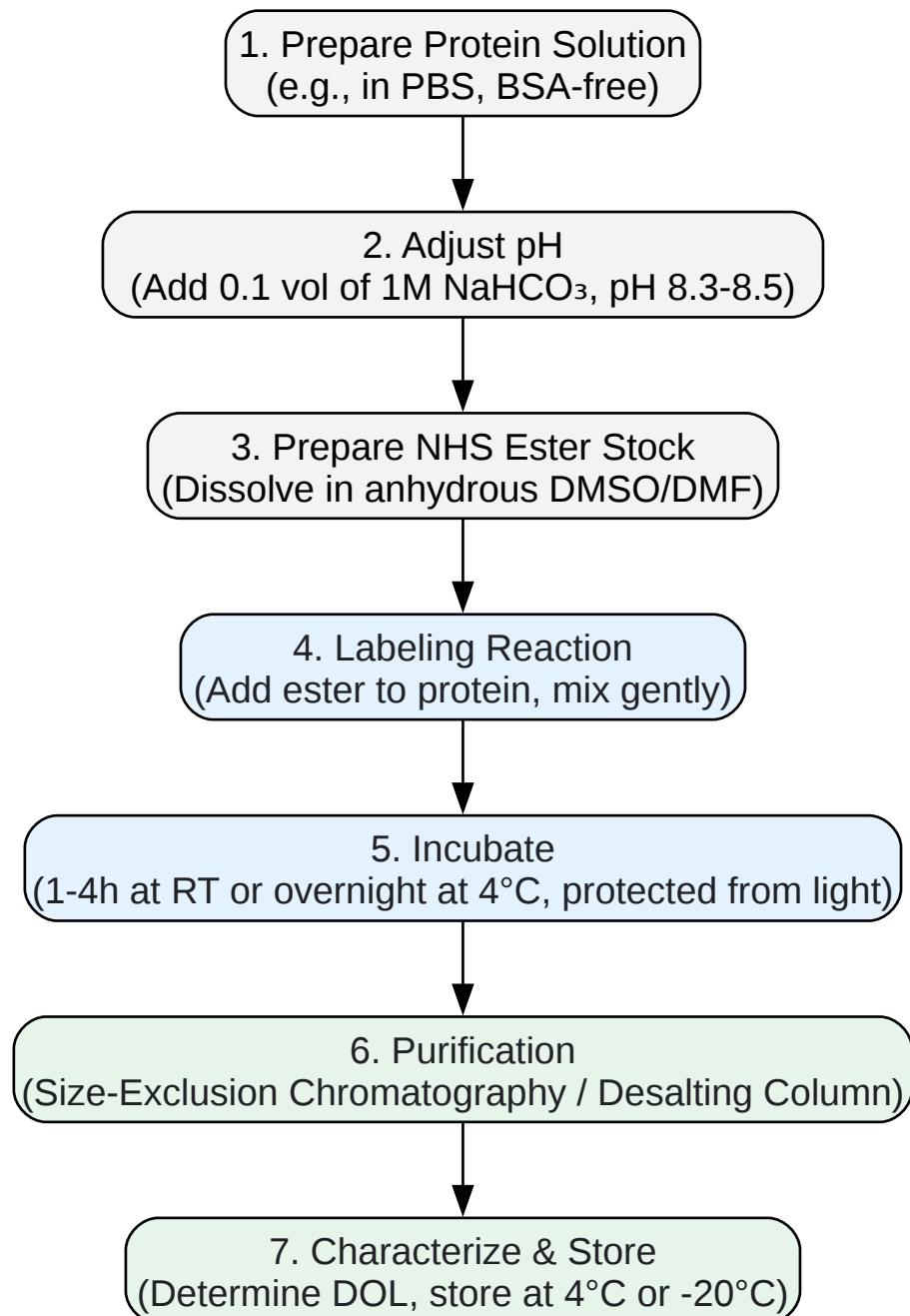
- Bioconjugation and Protein Modification: The primary application is the covalent labeling of proteins and peptides at lysine residues and the N-terminus.^{[4][5][13]} Attaching the C6 alkyl chain increases the hydrophobicity of the biomolecule. This can be used to study protein-lipid interactions, enhance association with cell membranes, or create protein-based surfactants.
^[1]
- Drug Delivery and Development: In drug development, modifying a therapeutic agent or its carrier (e.g., a nanoparticle) with hexanoyl groups can alter its pharmacokinetic profile.

Increased lipophilicity can enhance membrane permeability, modulate drug release from a carrier system, or improve formulation characteristics.

- Surface Functionalization: **N-(Hexanoyloxy)succinimide** can be used to prepare reactive surfaces for the immobilization of biomolecules.[14] Surfaces first functionalized with primary amines can be subsequently reacted with the NHS ester to create a hydrophobic surface, which can then be used in biochips or diagnostic assays.[14][15]

Experimental Protocol: General Protein Labeling

This protocol provides a robust, self-validating methodology for conjugating **N-(Hexanoyloxy)succinimide** to a protein, such as an antibody. The key to trustworthiness is the inclusion of purification and characterization steps to confirm successful conjugation.



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Caption: Standard workflow for protein labeling with an NHS ester.

Step-by-Step Methodology

- Prepare Protein Solution:

- Action: Prepare a solution of the protein (e.g., an IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS).[\[5\]](#)[\[13\]](#) The protein solution must be free of extraneous primary amines, such as Tris or stabilizing proteins like BSA.[\[9\]](#)
- Causality: High protein concentration (~2.5 mg/mL or greater) increases the likelihood of the desired bimolecular reaction between the protein and the ester, improving labeling efficiency.[\[13\]](#) Amine-free buffers are critical to prevent the reagent from being consumed by buffer components.
- Adjust Reaction pH:
 - Action: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the final pH to 8.3-8.5.[\[9\]](#)[\[10\]](#)[\[13\]](#)
 - Causality: This pH range is the optimal compromise. It is high enough to deprotonate the primary amines of lysine residues and the N-terminus, making them nucleophilic and reactive, but not so high as to cause rapid hydrolysis of the NHS ester.[\[4\]](#)[\[12\]](#)
- Prepare **N-(Hexanoyloxy)succinimide** Stock Solution:
 - Action: Immediately before use, dissolve the **N-(Hexanoyloxy)succinimide** in a small volume of anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[\[5\]](#)[\[9\]](#) [\[10\]](#) A typical stock concentration is 10 mg/mL.
 - Causality: NHS esters have poor aqueous solubility and are prone to hydrolysis.[\[11\]](#) Dissolving the reagent in an anhydrous organic solvent minimizes hydrolysis before it is introduced to the aqueous protein solution.
- Perform the Labeling Reaction:
 - Action: Add a calculated molar excess of the NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point for optimization.[\[10\]](#) Mix gently by pipetting or slow vortexing.
 - Causality: A molar excess of the labeling reagent drives the reaction towards the product. The optimal ratio depends on the protein and the desired degree of labeling (DOL) and

must often be determined empirically.

- Incubate:
 - Action: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[5][9] Protect the reaction from light, especially if the attached moiety is fluorescent.
 - Causality: The incubation period allows the reaction to proceed to completion. Lower temperatures (4°C) slow both the aminolysis and hydrolysis reactions and can be beneficial for sensitive proteins.
- Purify the Conjugate:
 - Action: Separate the labeled protein from unreacted **N-(Hexanoyloxy)succinimide** and the NHS byproduct using a desalting column or size-exclusion chromatography (SEC).[4][9] Elute with a suitable storage buffer like PBS.
 - Causality: This step is critical for a self-validating protocol. It removes low molecular weight contaminants that could interfere with downstream applications, ensuring that any observed effect is due to the conjugated protein.
- Characterize and Store:
 - Action: Determine the Degree of Labeling (DOL) using appropriate analytical methods (e.g., mass spectrometry for a small molecule). Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[9]
 - Causality: Characterization validates the success of the conjugation. Proper storage preserves the integrity of the modified protein.

Critical Parameters for Successful Conjugation

Optimizing the reaction is key to achieving consistent and reproducible results. The interplay between several factors determines the final outcome.

| Parameter | Recommendation | Rationale & Impact on Outcome |
|-----------------------|--|--|
| pH | 7.2 - 8.5 (Optimal: 8.3) | Below pH 7.2, the amine is protonated and non-reactive. Above pH 8.5, the hydrolysis rate of the NHS ester increases dramatically, reducing conjugation efficiency.[4][10][12] |
| Buffer Choice | Amine-free (e.g., PBS, Bicarbonate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for the NHS ester, quenching the reaction.[10] |
| Reagent Concentration | 5x - 20x molar excess | A higher molar excess of the NHS ester increases the degree of labeling (DOL). However, excessive amounts can lead to protein precipitation or modification of secondary amines. Optimization is recommended. [10][13] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature provides a faster reaction rate (1-4 hours). 4°C slows the reaction but also reduces the rate of hydrolysis and can be gentler on sensitive proteins (requires longer incubation).[5][9] |
| NHS Ester Purity | Use fresh, high-purity reagent | NHS esters are moisture-sensitive.[16] Over time, stock can hydrolyze, leading to a loss of reactivity. Using a freshly opened vial or a freshly |

prepared solution in anhydrous solvent is crucial.

Safety and Handling

As a reactive chemical, **N-(Hexanoyloxy)succinimide** requires careful handling in a laboratory setting.

- Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[17]
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]
 - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]
 - Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[18]
 - Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at the recommended low temperature (< -15°C) to prevent degradation from moisture. [1]

Conclusion

N-(Hexanoyloxy)succinimide stands out as a valuable and highly specific tool for chemical modification. Its ability to efficiently introduce a C6 hydrophobic chain onto biomolecules and surfaces provides a straightforward method to modulate the physicochemical properties of target structures. By understanding the core principles of its reactivity, particularly the competition between aminolysis and hydrolysis, and by adhering to robust experimental protocols, researchers in drug development and life sciences can effectively leverage this reagent to advance their scientific objectives.

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